molecular formula C10H12N2O2S B2983035 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine CAS No. 591221-28-2

2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine

Cat. No.: B2983035
CAS No.: 591221-28-2
M. Wt: 224.28
InChI Key: NOEANMCVKSTVRY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine is a nitro-substituted benzothiazine derivative characterized by a bicyclic structure containing a sulfur atom in the thiazine ring and two methyl groups at position 2. Benzothiazines are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities due to their ability to interact with biological targets such as enzymes and DNA .

Properties

IUPAC Name

2,2-dimethyl-6-nitro-3,4-dihydro-1,4-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-10(2)6-11-8-5-7(12(13)14)3-4-9(8)15-10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEANMCVKSTVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(S1)C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine typically involves the following steps:

    Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups. This can be done using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are often sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.

    Substitution: The nitro group in 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, thiols, polar solvents, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced derivatives.

    Substitution: Various substituted benzothiazines.

Scientific Research Applications

2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Benzothiazine Derivatives

Nitro-Substituted Analogues
  • 7-Nitro-3,4-Dihydro-2H-1,4-Benzothiazine : Exhibits similar electronic effects but differs in nitro positioning. Studies show that nitro group placement (C6 vs. C7) affects binding affinity to bacterial enzymes, with C6 derivatives showing enhanced antimicrobial activity compared to C7 analogues .
Functional Group Modifications
  • 3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazine : The ketone group at C3 enhances hydrogen-bonding capacity, improving solubility and interaction with polar targets like 15-lipoxygenase, a key enzyme in inflammation .
  • 7-Fluoro Derivatives : Fluorine substitution at C7 increases metabolic stability and bioavailability, making these compounds potent against Gram-positive pathogens .

Heterocyclic Analogues with Different Heteroatoms

Benzoxazines (Oxygen vs. Sulfur)
  • 2,2-Dimethyl-6-Nitro-3,4-Dihydro-2H-1,4-Benzoxazine : Replacing sulfur with oxygen reduces ring strain and alters electronic properties. Benzoxazines generally exhibit lower antimicrobial activity but improved CNS penetration, making them candidates for anticonvulsant applications .
Benzodioxines
  • 6-Nitro-2,3-Dihydro-1,4-Benzodioxine : The absence of a sulfur atom and presence of two oxygen atoms decrease lipophilicity, reducing membrane permeability compared to benzothiazines .

Pharmacological Activity Comparison

Antimicrobial Efficacy

Compound Substituents MIC (μg/mL) Gram-positive MIC (μg/mL) Gram-negative Reference
Target Compound 2,2-dimethyl, 6-NO₂ 1.5–3.2 6.4–12.8
7-Fluoro-Benzothiazine 7-F 0.8–2.5 3.2–6.4
3-Oxo-Benzothiazine 3-oxo 12.8–25.6 >25.6

Key Findings :

  • The dimethyl groups in the target compound enhance lipophilicity, improving penetration into bacterial membranes.
  • Nitro groups at C6 show superior activity compared to C7-substituted analogues due to optimized electronic interactions with bacterial DNA gyrase .

Anticancer Potential

  • 2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-4-yl)Acetic Acid : Demonstrates antiproliferative activity against breast cancer cell lines (IC₅₀ = 8.7 μM) via inhibition of topoisomerase II .
  • Nitro-Benzothiazines : The target compound’s nitro group may act as a redox-active moiety, generating cytotoxic free radicals in hypoxic tumor environments .

Comparison with Analogues

  • 6-Carbamoyl Derivatives : Synthesized via parallel liquid-phase combinatorial methods, achieving moderate yields (50–65%) but higher structural diversity .
  • Benzodioxines : Require multi-step oxidation, resulting in lower overall yields (<50%) .

Physicochemical Properties

Property Target Compound 6-Bromo-Benzothiazine 7-Fluoro-Benzothiazine Benzoxazine Analogue
Molecular Weight (g/mol) 224.28 230.12 209.26 208.21
LogP * 2.1 2.8 1.9 1.5
Solubility (mg/mL) 0.3 (H₂O) 0.1 (H₂O) 0.5 (H₂O) 1.2 (H₂O)

*Calculated using ChemAxon.

Insights :

  • The dimethyl groups in the target compound increase LogP, favoring membrane permeability but reducing aqueous solubility compared to benzoxazines .

Biological Activity

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzothiazine family, characterized by a thiazine ring fused with a benzene ring. Its structural formula can be represented as follows:

C9H10N2O2S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the broth microdilution method. The results are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound is particularly effective against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. In vitro assays on human cancer cell lines showed promising results. The following table summarizes the IC50 values for different cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung)5.6Induction of apoptosis
MCF7 (Breast)7.3Inhibition of cell proliferation
HeLa (Cervical)4.9Disruption of mitochondrial function

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through mitochondrial pathways.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound was tested in a carrageenan-induced paw edema model in rats, showing a significant reduction in inflammation compared to the control group.

Case Studies

A notable case study involved the use of this compound in combination therapy for cancer treatment. Researchers observed enhanced efficacy when used alongside conventional chemotherapeutic agents such as doxorubicin. The combination led to improved survival rates in animal models compared to monotherapy.

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